molecular formula C11H16N2O2 B3249815 (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide CAS No. 197727-65-4

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Cat. No. B3249815
CAS RN: 197727-65-4
M. Wt: 208.26 g/mol
InChI Key: DXDLSFSUVHWKEJ-QMMMGPOBSA-N
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Description

“(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide” is a complex organic compound. It likely contains an amino group (NH2), a propionamide group (CH3CH2CONH2), and a 4-methoxybenzyl group (C8H9OCH3) based on its name .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methoxybenzyl alcohol, a related compound, is a solid at room temperature, has a refractive index of 1.544, and is freely soluble in alcohol and diethyl ether .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use in biological systems, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is handled. For example, 4-methoxybenzyl alcohol can cause skin irritation, allergic skin reactions, and serious eye damage .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. For example, if it shows promise in a particular application, future research might focus on optimizing its synthesis, improving its performance, or investigating its mechanism of action .

properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDLSFSUVHWKEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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